Coumarin 314

Overview

Description

Coumarin 314 is a synthetic organic compound belonging to the coumarin family, known for its fluorescent properties. It is widely used as a laser dye due to its high quantum yield and photostability. Coumarins are characterized by a benzopyrone structure, which is a fusion of a benzene ring with a pyrone ring. This compound, in particular, is valued for its applications in various scientific fields, including photonics and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coumarin 314 can be synthesized through several methods, with the Pechmann condensation and Knoevenagel condensation being the most common. The Pechmann condensation involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, such as sulfuric acid or aluminum chloride. The Knoevenagel condensation, on the other hand, involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Coumarin 314 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coumarin derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Hydroxycoumarins and carboxycoumarins.

Reduction: Dihydrocoumarins.

Substitution: Halogenated, nitrated, and sulfonated coumarins.

Scientific Research Applications

Photophysical Properties

Fluorescence and Photogeneration:

Coumarin 314 exhibits notable fluorescence characteristics, which are highly sensitive to environmental changes. Studies have shown that it can be photogenerated into a radical cation using nanosecond laser excitation. In different solvents like benzene and acetonitrile, the radical cation formation has been observed with specific absorption peaks, indicating its utility in photochemical applications .

Quantum Yield:

The quantum yield of the radical cation generation is approximately 0.2 in aqueous media, which makes it a candidate for studies involving electron transfer reactions. The triplet excited state of this compound has a lifetime of about 90 microseconds in benzene, which is significant for applications requiring prolonged excited states .

Biological Applications

Anticancer Research:

Recent studies have explored the potential of coumarin derivatives as anticancer agents. For example, hybrid compounds derived from this compound have demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. One such compound exhibited an IC50 value of 0.036 µM against CDK4, suggesting its potential as a selective anticancer therapeutic .

Mechanism of Action:

The mechanism involves strong hydrophobic interactions between the coumarin moiety and target proteins, enhancing binding affinities. This property can be exploited for designing targeted cancer therapies that minimize side effects while maximizing efficacy against tumor cells .

Environmental Applications

Fluorescent Probes:

this compound has been utilized as an environmentally-sensitive fluorescent probe. Its fluorescence properties can be modulated by changes in polarity and solvation dynamics within cyclodextrin cavities, making it useful for studying solvation dynamics and molecular interactions in various environments .

Detection of Phenolic Antioxidants:

The interaction of this compound with phenolic antioxidants has been studied to understand electron transfer mechanisms better. The high quenching rate constants observed suggest its application in detecting antioxidant activity in biological samples .

Material Science Applications

Dye Sensitization:

In material science, this compound is being investigated for its role as a dye sensitizer in solar cells. Its strong absorption characteristics at specific wavelengths make it suitable for enhancing the efficiency of photovoltaic devices by improving light harvesting capabilities .

Charge Density Analysis:

Research involving charge density distributions of this compound has provided insights into intermolecular interactions in molecular crystals. Such analyses are essential for developing new materials with tailored properties for electronic applications .

Case Studies

Mechanism of Action

The mechanism of action of Coumarin 314 primarily involves its interaction with light. When exposed to ultraviolet light, this compound absorbs the energy and re-emits it as visible light, a process known as fluorescence. This property makes it useful in various imaging and detection applications. Additionally, its interaction with biological molecules can lead to changes in their fluorescence, providing insights into molecular dynamics and interactions.

Comparison with Similar Compounds

Coumarin 1: Another laser dye with similar fluorescent properties but different spectral characteristics.

Coumarin 6: Known for its high fluorescence quantum yield and used in similar applications as Coumarin 314.

Coumarin 7: Used in dye lasers and has a different emission wavelength compared to this compound.

Uniqueness: this compound is unique due to its specific emission wavelength and high photostability, making it particularly suitable for applications requiring long-term fluorescence stability and high sensitivity.

Biological Activity

Coumarin 314 is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in pharmaceuticals, agriculture, and food industries. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro tests showed that it can induce apoptosis in various cancer cell lines by disrupting cellular processes. For instance, a study reported that this compound had an IC50 value of approximately 0.054 µM against A-549 lung cancer cells, indicating potent cytotoxic effects . The compound was also found to inhibit cell proliferation and induce cell cycle arrest at the G0/G1 phase.

Antioxidant Activity

This compound has been noted for its antioxidant properties. It effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases. The compound demonstrated an IC50 value of 0.09–0.12 mg/mL in hydroxyl radical scavenging assays, outperforming many traditional antioxidants . This property suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against various pathogens. It showed promising results against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disrupting the integrity of microbial cell membranes, leading to cell lysis .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders . The compound's ability to enhance neuronal viability suggests its potential role in neuroprotection.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : this compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Membrane Disruption : Its amphiphilic nature contributes to its ability to integrate into microbial membranes, leading to increased permeability and cell death.

Study on Anticancer Activity

In a study conducted by researchers at a prominent university, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- MCF-7 Cells : IC50 = 0.0136 µM

- HeLa Cells : IC50 = 0.015 µM

These findings suggest that this compound has a high selectivity towards tumor cells compared to normal cells, making it a promising candidate for further development in cancer therapy .

Antioxidant Activity Assessment

A comparative analysis was performed between this compound and standard antioxidants like ascorbic acid. The results indicated that this compound exhibited superior radical scavenging activity, with the following data:

| Compound | IC50 (mg/mL) |

|---|---|

| This compound | 0.09–0.12 |

| Ascorbic Acid | 0.15 |

This data underscores the potential of this compound as a more effective antioxidant agent .

Properties

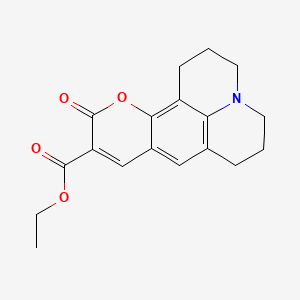

IUPAC Name |

ethyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-22-17(20)14-10-12-9-11-5-3-7-19-8-4-6-13(15(11)19)16(12)23-18(14)21/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJKUPWQKZFFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069052 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 314 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55804-66-5 | |

| Record name | Coumarin 314 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 504 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 504 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM5MO60RUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.